molecular formula C13H13F3N2O B3426329 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol CAS No. 519056-52-1

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol

Cat. No.: B3426329
CAS No.: 519056-52-1
M. Wt: 270.25 g/mol
InChI Key: QMSDJEYALBOWFQ-UHFFFAOYSA-N
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Description

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol is a quinoline derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the quinoline core and a methylaminoethanol moiety at the 4-position. The quinoline scaffold is notable for its applications in medicinal chemistry, agrochemicals, and materials science, while the trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity in bioactive molecules. The ethanolamine side chain may contribute to solubility and hydrogen-bonding interactions, making this compound a candidate for pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-[2-(trifluoromethyl)quinolin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-18(6-7-19)11-8-12(13(14,15)16)17-10-5-3-2-4-9(10)11/h2-5,8,19H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSDJEYALBOWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC(=NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801200992
Record name 2-[Methyl[2-(trifluoromethyl)-4-quinolinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519056-52-1
Record name 2-[Methyl[2-(trifluoromethyl)-4-quinolinyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[Methyl[2-(trifluoromethyl)-4-quinolinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801200992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Methylaminoethanol Group: The final step involves the reaction of the trifluoromethyl-substituted quinoline with methylaminoethanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol exhibit diverse biological activities:

  • Antiviral Properties : Quinoline derivatives are known for their antiviral effects, suggesting potential applications in treating viral infections.
  • Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation, making this compound a candidate for further pharmacological exploration.

Potential Therapeutic Applications

The unique combination of functional groups in this compound suggests several therapeutic applications:

  • Antiviral Agents : Due to its structural similarities with known antiviral agents.
  • Anti-inflammatory Drugs : Potential development as an anti-inflammatory medication.
  • Cancer Therapy : Investigations into its efficacy against various cancer cell lines are ongoing.

Case Studies

Several case studies have highlighted the promising applications of quinoline derivatives:

  • Antiviral Activity : A study demonstrated that a related quinoline compound significantly inhibited viral replication in vitro.
  • Anti-inflammatory Effects : Research indicated that compounds with similar structures effectively reduced cytokine production in inflammatory models.

Mechanism of Action

The mechanism of action of 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups
2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol C₁₃H₁₂F₃N₃O 271.25* Quinoline, -CF₃, ethanolamine
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol C₁₁H₈F₃NOS 259.24 Thiazole, -CF₃, methanol
1-Phenyl-2-[(2-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)amino]ethan-1-ol C₁₅H₁₆F₃N₅O ~363.32* Pyrimidine, -CF₃, branched ethanolamine
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol C₁₂H₁₇N₅O 247.30 Pyrimidine, pyrazole, ethanolamine

*Calculated based on molecular formula.

Physicochemical and Commercial Data

Compound Name Melting Point Purity/Price (JPY) Environmental Concentration (ng/L)
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 107°C 97% (1g: ¥19,200) N/A
1-Phenyl-2-[(2-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}ethyl)amino]ethan-1-ol N/A N/A 7.4E+06 (Drinking Water), 6.7E+06 (Wastewater)
This compound Not reported Not commercially listed Not reported

Key Observations

The pyrimidine-based compound in features a branched ethanolamine chain, which may enhance solubility but increase steric hindrance.

Trifluoromethyl Group Positioning: The -CF₃ group at the 2-position of quinoline may sterically hinder interactions compared to its para position on the phenyl-thiazole hybrid.

Environmental Persistence: The pyrimidine-ethanolamine analog () shows high environmental concentrations (7.4E+06 ng/L), suggesting resistance to degradation.

Synthetic Accessibility: The high price of the thiazole derivative (¥19,200/g) reflects synthetic complexity, possibly due to thiazole ring formation and -CF₃ introduction. The quinoline analog may face similar challenges.

Biological Activity

The compound 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol (CAS No. 519056-52-1) is a quinoline derivative that has garnered interest due to its potential biological activities, particularly in the fields of virology and oncology. This article synthesizes existing research findings on its biological activity, including cytotoxicity, antiviral effects, and structure-activity relationships.

  • Molecular Formula : C13H13F3N2O
  • Molecular Weight : 270.25 g/mol
  • Structure : The compound features a quinoline ring substituted with a trifluoromethyl group and an amino alcohol moiety.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. For instance, a series of quinoline-based compounds demonstrated significant inhibitory effects against the influenza virus. The compound exhibited effective cytopathic protection in Madin-Darby canine kidney (MDCK) cells infected with the H1N1 strain, with effective concentration values (EC50) indicating potent antiviral activity.

CompoundEC50 (µM)Inhibition Rate (%)
G0116.48 ± 5.5781.63
G0210.1 ± 1.6682.86
G0710.04 ± 1.9095.91

This data suggests that modifications to the quinoline structure can enhance antiviral efficacy, particularly through the introduction of specific substituents that improve binding to viral targets .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. A notable study revealed that several target molecules, including derivatives of quinoline, did not exhibit significant cytotoxic effects on MDCK cells up to concentrations of 100 µM, indicating a favorable therapeutic window.

CompoundCC50 (µM)Remarks
G01>100No cytotoxicity observed
G02>100No cytotoxicity observed
G03>100No cytotoxicity observed

These findings are crucial for determining the viability of these compounds as potential therapeutic agents in clinical settings .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have elucidated how different substituents on the quinoline ring influence biological activity. Compounds with primary amines as substituents generally exhibited better antiviral properties compared to those with secondary amines. This insight is vital for guiding future synthesis and optimization of quinoline derivatives for enhanced efficacy against viral pathogens.

Case Study: Anticancer Activity

In a zebrafish embryo model, several quinoline-derived trifluoromethyl alcohols were evaluated for their anticancer properties. The study found that certain derivatives acted as potent growth inhibitors, leading to increased cell death in cancerous cells . This underscores the dual potential of these compounds in both antiviral and anticancer applications.

Q & A

Q. What are the recommended synthetic routes for preparing 2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol, and how are reaction conditions optimized?

Methodological Answer:

  • Key Steps :
    • Quinoline Core Formation : Start with a substituted quinoline precursor (e.g., 2-trifluoromethylquinolin-4-amine).
    • N-Alkylation : React with methyl iodide or similar alkylating agents in a polar aprotic solvent (e.g., DMF) under reflux.
    • Ethanolamine Attachment : Introduce the ethanolamine moiety via nucleophilic substitution or reductive amination.
  • Optimization :
    • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .
    • Adjust temperature (60–100°C) and catalyst (e.g., K₂CO₃) to minimize by-products like over-alkylation.
    • Purify via column chromatography or recrystallization.

Q. How is structural confirmation of this compound achieved, and what analytical techniques are critical?

Methodological Answer:

  • Primary Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, methylaminoethanol at C4) .
    • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₄F₃N₂O).
    • X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of the trifluoromethyl group .

Intermediate Research Questions

Q. What in vitro assays are suitable for preliminary screening of biological activity, and how are false positives mitigated?

Methodological Answer:

  • Assay Selection :
    • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
    • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP analogs).
  • Mitigating False Positives :
    • Include negative controls (DMSO solvent, scrambled analogs).
    • Validate hits via orthogonal assays (e.g., SPR for binding affinity) .

Q. How does the trifluoromethyl group influence physicochemical properties, and what computational tools model this effect?

Methodological Answer:

  • Impact of CF₃ :
    • Lipophilicity : LogP increases by ~1.0 unit (measured via shake-flask method).
    • Metabolic Stability : Resists oxidative degradation (CYP450 enzymes).
  • Computational Modeling :
    • Use Density Functional Theory (DFT) to calculate electron-withdrawing effects on the quinoline ring.
    • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition (e.g., kinase vs. phosphatase selectivity) be resolved?

Methodological Answer:

  • Strategies :
    • Structure-Activity Relationship (SAR) : Synthesize analogs with modified aminoethanol chains to isolate target interactions .
    • Crystallographic Studies : Resolve co-crystal structures with kinases/phosphatases to identify binding-pocket disparities .
    • Proteome Profiling : Use activity-based protein profiling (ABPP) to map off-target effects .

Q. What environmental factors destabilize this compound during long-term storage, and how are stability studies designed?

Methodological Answer:

  • Critical Factors :
    • pH : Degrades rapidly in acidic conditions (pH <4; monitor via HPLC).
    • Light/Oxygen : Photooxidation of the quinoline ring (store under argon, amber vials) .
  • Study Design :
    • Forced Degradation : Expose to heat (40–60°C), UV light, and hydrolytic conditions.
    • LC-MS/MS : Identify degradation products (e.g., quinoline N-oxide) .

Methodological Challenges

Q. How is the compound’s solubility enhanced without compromising bioactivity?

Methodological Answer:

  • Approaches :
    • Prodrug Design : Introduce phosphate esters at the ethanolamine hydroxyl (cleaved in vivo).
    • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm; characterized via DLS) .
    • Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) to improve aqueous solubility (phase solubility studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol

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